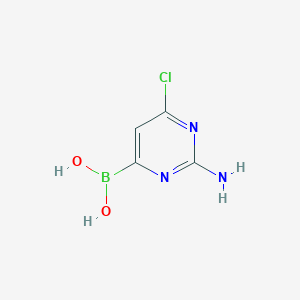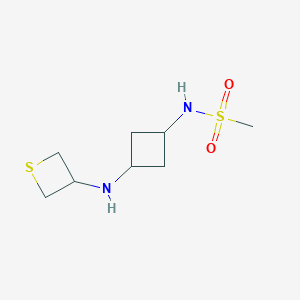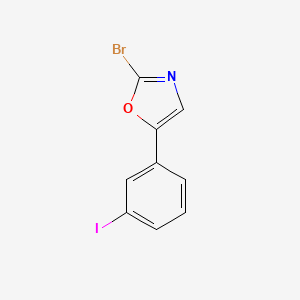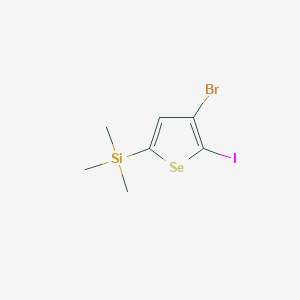
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane is an organosilicon compound that features a selenophene ring substituted with bromine and iodine atoms, and a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-iodoselenophen-2-yl)trimethylsilane typically involves the halogenation of selenophene followed by the introduction of the trimethylsilane group. One common method involves the bromination and iodination of selenophene to obtain 4-bromo-5-iodoselenophene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The selenophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the halogen atoms.
Cross-Coupling: Palladium or nickel catalysts are commonly used in coupling reactions, along with appropriate ligands and bases.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the selenophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the selenophene ring.
Applications De Recherche Scientifique
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and ligands for catalysis.
Biology: The compound can be used to modify biomolecules, potentially leading to new probes for biological studies.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing, with interest in its ability to introduce selenophene moieties into drug candidates.
Mécanisme D'action
The mechanism of action of (4-Bromo-5-iodoselenophen-2-yl)trimethylsilane in chemical reactions involves the activation of the selenophene ring and the trimethylsilane group. The selenophene ring can participate in electrophilic aromatic substitution reactions, while the trimethylsilane group can stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromophenylethynyl)trimethylsilane: This compound features a phenyl ring instead of a selenophene ring and is used in similar types of reactions.
(3-Bromo-5-iodothiophen-2-yl)trimethylsilane: This compound has a thiophene ring instead of a selenophene ring and exhibits similar reactivity.
Uniqueness
(4-Bromo-5-iodoselenophen-2-yl)trimethylsilane is unique due to the presence of the selenophene ring, which imparts different electronic properties compared to phenyl or thiophene rings
Propriétés
Formule moléculaire |
C7H10BrISeSi |
|---|---|
Poids moléculaire |
408.02 g/mol |
Nom IUPAC |
(4-bromo-5-iodoselenophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10BrISeSi/c1-11(2,3)6-4-5(8)7(9)10-6/h4H,1-3H3 |
Clé InChI |
LOAVSPDFTPGVTO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(=C([Se]1)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)


![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)

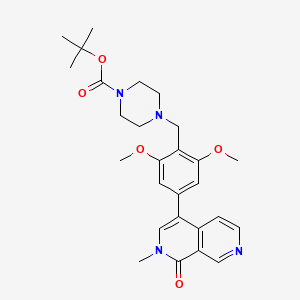

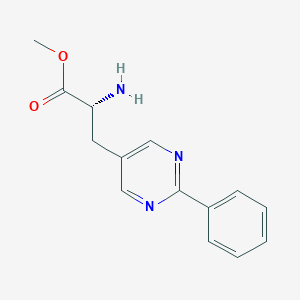
![3-(3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12956381.png)
